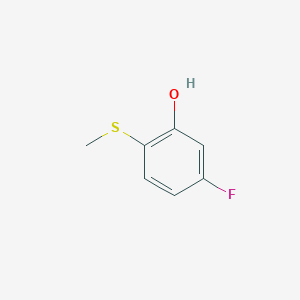

5-Fluoro-2-(methylthio)phenol

Overview

Description

5-Fluoro-2-(methylthio)phenol is an organic compound . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-(methylthio)phenol is C7H7FOS . The molecular weight is 158.2 g/mol.Physical And Chemical Properties Analysis

5-Fluoro-2-(methylthio)phenol is a liquid at room temperature . It has a molecular weight of 158.2 g/mol.Scientific Research Applications

Molecular Structure and Antibacterial Activity

- Research exploring the antibacterial properties of related compounds, such as 2-chloro-5-fluoro phenol, has demonstrated their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. These studies highlight the potential of fluoro-phenol derivatives in developing new antibacterial agents. The molecular docking studies further support their antibacterial activity, suggesting that similar compounds like 5-Fluoro-2-(methylthio)phenol may also possess significant biological applications (Vidhya, Austine, & Arivazhagan, 2020).

Neuropharmacology and Pro-Cognitive Properties

- In neuropharmacology, derivatives of fluoro-phenol have been identified as promising leads for developing new therapeutics with pro-cognitive properties. Specifically, compounds exhibiting dual ligand activity at 5-HT6 and 5-HT2A receptors have shown potential to enhance cognitive functions and offer new avenues for treating cognitive disorders (Staroń et al., 2019).

Synthesis of Fluoromethyl Ethers and Esters

- The synthesis of fluoromethyl ethers and esters from methylthiomethyl ethers and esters, utilizing IF5-pyridine-HF, represents a significant application in organic synthesis. This method could potentially be applied to the synthesis of fluorinated derivatives of 5-Fluoro-2-(methylthio)phenol, expanding its utility in medicinal chemistry and material science (Kunigami & Hara, 2014).

Corrosion Inhibition

- Piperidine derivatives containing the fluoro-methylthio group have been investigated for their corrosion inhibition properties on iron surfaces. These studies involve quantum chemical calculations and molecular dynamics simulations to evaluate their efficiency, suggesting potential industrial applications of fluoro-methylthio compounds in protecting metal surfaces (Kaya et al., 2016).

Anticancer Activity

- Compounds structurally related to 5-Fluoro-2-(methylthio)phenol, such as fluorinated 2-arylbenzothiazoles, have been explored for their antitumor properties. These compounds' mechanisms involve CYP1A1-catalyzed biotransformation, leading to DNA damage in sensitive tumor cells. This highlights the potential of fluorinated phenolic compounds in cancer therapy (Leong et al., 2004).

Safety and Hazards

5-Fluoro-2-(methylthio)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers One relevant paper titled “Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6- (4-aryl-piperazin-1-yl) Benzoxazoles” discusses the synthesis of a novel series of benzoxazoles with fluorine and piperazine moieties attached to them . Some of these new benzoxazoles show potential anticancer activity .

Mechanism of Action

Target of Action

It is known that phenolic compounds, in general, can interact with proteins and enzymes, disrupting their function .

Mode of Action

Phenolic compounds are known to exert their effects through proteolysis . They can dissolve tissue on contact and produce a chemical neurolysis when injected next to a nerve .

Biochemical Pathways

5-Fluoro-2-(methylthio)phenol may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .

Result of Action

Phenolic compounds can disrupt protein function, leading to potential cellular effects .

properties

IUPAC Name |

5-fluoro-2-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQUASVOVJQPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(methylthio)phenol | |

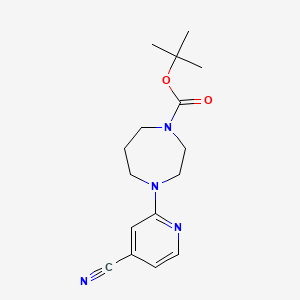

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)